An In-depth Technical Guide to Ethyl 4,6-dichloroquinoline-3-carboxylate: Synthesis and Properties
An In-depth Technical Guide to Ethyl 4,6-dichloroquinoline-3-carboxylate: Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4,6-dichloroquinoline-3-carboxylate is a halogenated quinoline derivative that has garnered significant attention in medicinal chemistry. Its molecular structure, featuring two reactive chlorine atoms and an ethyl ester group, makes it a versatile building block for the synthesis of a wide array of substituted quinoline compounds.[1] Quinoline scaffolds are central to the development of numerous therapeutic agents, with a rich history rooted in the discovery of quinine, a natural antimalarial.[1] This has spurred extensive research into synthetic quinoline derivatives for various applications, including anticancer, antimalarial, and antimicrobial agents.[1][2][3] This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of Ethyl 4,6-dichloroquinoline-3-carboxylate, tailored for professionals in the field of drug discovery and development.
Physicochemical Properties
A summary of the key physicochemical properties of Ethyl 4,6-dichloroquinoline-3-carboxylate is presented below. This data is crucial for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₉Cl₂NO₂ | [1] |
| Molecular Weight | 270.11 g/mol | [1][4][5] |
| Physical Form | Solid | [5] |
| Melting Point | Not explicitly stated for this specific compound. For the related 4,7-dichloroquinoline, the melting point is 81-83 °C. For 7-chloro-4-hydroxyquinoline-3-carboxylic acid, ethyl ester (a precursor), the melting point is 299–301 °C. | [6] |
| Solubility | Soluble in chloroform. | Information on solubility in other common organic solvents is not readily available. |
| ¹H NMR (Characteristic Peak) | δ 9.13 ppm (quinoline proton) | [1] |
| High-Resolution Mass Spectrometry (HRMS) | m/z: 270.0089 [M+H]⁺ | [1] |
Synthesis of Ethyl 4,6-dichloroquinoline-3-carboxylate
There are two primary synthetic routes for the preparation of Ethyl 4,6-dichloroquinoline-3-carboxylate. The choice of method often depends on the availability of starting materials and desired scale of production.
Method 1: Chlorination of Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate
This is the most common and high-yielding method for the synthesis of the title compound. It involves the conversion of the hydroxyl group at the C4 position of the quinoline ring to a chlorine atom using a suitable chlorinating agent.[1]
Reaction Scheme:
Caption: Chlorination of Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate.
Experimental Protocol:
A detailed experimental protocol for this chlorination reaction is as follows:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate in a suitable solvent such as dichloromethane (DCM) or acetonitrile.[1]
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Addition of Chlorinating Agent: Slowly add the chlorinating agent (e.g., oxalyl chloride or phosphorus oxychloride) to the suspension.[1] If using a catalyst like benzyltriethylammonium chloride with phosphoryl chloride, it should be added at this stage.
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Reaction Conditions: Stir the reaction mixture at a slightly elevated temperature (e.g., 40°C) for a short period (e.g., 30 minutes) before bringing it to reflux. Maintain the reflux for a sufficient time (e.g., 1-4.5 hours) to ensure the completion of the reaction.[6]
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Work-up: After cooling the reaction mixture to room temperature, carefully quench the excess chlorinating agent. This can be done by pouring the mixture onto ice water.
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Extraction: If DCM is used as the solvent, the organic layer can be separated. If other solvents are used, extract the aqueous mixture with a suitable organic solvent like ether or dichloromethane.
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Purification: Wash the organic extract with an aqueous solution of sodium carbonate and then with water. Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure. The crude product can be further purified by trituration with a non-polar solvent like petroleum ether or by column chromatography to yield the pure Ethyl 4,6-dichloroquinoline-3-carboxylate.[6] A reported yield for this reaction using oxalyl chloride in DCM is as high as 90%.[1]
Method 2: Esterification of 4,6-dichloroquinoline-3-carboxylic acid
An alternative route involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst.[1]
Reaction Scheme:
Caption: Esterification of 4,6-dichloroquinoline-3-carboxylic acid.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 4,6-dichloroquinoline-3-carboxylic acid in an excess of ethanol, which also serves as the reactant.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid.
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Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling, neutralize the excess acid with a suitable base, such as an aqueous solution of sodium bicarbonate.
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Extraction: Extract the product into an organic solvent like ethyl acetate.
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Purification: Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Synthesis of the Precursor: The Gould-Jacobs Reaction
The key precursor, Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate, is typically synthesized via the Gould-Jacobs reaction. This classic method involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.
Workflow for the Gould-Jacobs Reaction:
Caption: Workflow for the Gould-Jacobs synthesis of the precursor.
Properties and Reactivity
Ethyl 4,6-dichloroquinoline-3-carboxylate is a valuable intermediate due to its reactive sites, which allow for a variety of chemical transformations.
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Nucleophilic Aromatic Substitution (SNAr): The electron-deficient quinoline ring, particularly at the positions bearing the chlorine atoms, is susceptible to nucleophilic aromatic substitution. This allows for the displacement of the chloride ions by various nucleophiles, enabling the introduction of a wide range of functional groups.[1]
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Ester Functional Group Transformations: The ethyl ester at the C-3 position can be readily hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid, 4,6-dichloroquinoline-3-carboxylic acid. This carboxylic acid can then be converted to amides, which are important pharmacophores.[1]
Biological Activities and Applications in Drug Development
While specific biological activity data for Ethyl 4,6-dichloroquinoline-3-carboxylate is not extensively reported, its role as a key building block in the synthesis of pharmacologically active molecules is well-established.[1] The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities.
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Anticancer Potential: Numerous quinoline derivatives have been investigated for their anticancer properties.[3][7][8] The ability to functionalize the 4 and 6 positions of the quinoline ring of Ethyl 4,6-dichloroquinoline-3-carboxylate allows for the synthesis of libraries of compounds for screening against various cancer cell lines.
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Antimalarial Activity: The quinoline core is the basis for several important antimalarial drugs, including chloroquine.[2][9] The dichloro-substituted quinoline structure of the title compound serves as a valuable starting point for the development of new antimalarial agents.
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Other Therapeutic Areas: Derivatives of this compound have also shown potential as antimicrobial agents and as inhibitors of enzymes like mTOR.[1]
Conclusion
Ethyl 4,6-dichloroquinoline-3-carboxylate is a strategically important intermediate for the synthesis of a diverse range of substituted quinolines with potential therapeutic applications. The synthetic routes to this compound are well-established, with the chlorination of its 4-hydroxy precursor being a particularly efficient method. The reactivity of its chloro and ester functionalities provides a versatile platform for the generation of novel molecular entities for drug discovery programs. Further exploration of the biological activities of derivatives synthesized from this key building block holds significant promise for the development of new and effective therapeutic agents.
References
- 1. Ethyl 4,6-dichloroquinoline-3-carboxylate | 21168-41-2 | Benchchem [benchchem.com]
- 2. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ethyl 4,6-dichloroquinoline-3-carboxylate, 97%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]
- 5. 4,6-Dichloroquinoline-3-carboxylic acid ethyl ester | Sigma-Aldrich [sigmaaldrich.com]
- 6. prepchem.com [prepchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and anticancer activity of novel quinoline-docetaxel analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Introducing New Antimalarial Analogues of Chloroquine and Amodiaquine: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
